3-Chloro-4-nitroaniline

Environmental Toxicology Aquatic Toxicity Structure-Activity Relationship

Procure 3-Chloro-4-nitroaniline for research requiring a specific ortho/para donor-acceptor profile. Ideal for nonlinear optics (NLO) and synthesizing regiospecific azo dyes. Demonstrated lower acute aquatic toxicity (zebrafish LC50 8.63 mg/L) vs. common isomers offers a compelling advantage in greener route design and SAR studies. Ensure regioisomer integrity.

Molecular Formula C6H5ClN2O2
Molecular Weight 172.57 g/mol
CAS No. 825-41-2
Cat. No. B181195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-nitroaniline
CAS825-41-2
Molecular FormulaC6H5ClN2O2
Molecular Weight172.57 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N)Cl)[N+](=O)[O-]
InChIInChI=1S/C6H5ClN2O2/c7-5-3-4(8)1-2-6(5)9(10)11/h1-3H,8H2
InChIKeyLDSIOPGMLLPSSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-4-nitroaniline: A Key Chloronitroaniline Intermediate for Specialized Synthesis and Advanced Materials Research


3-Chloro-4-nitroaniline (CAS: 825-41-2) is a chlorinated nitroaniline derivative belonging to the class of substituted aromatic amines. It is characterized by the presence of both electron-donating (-NH2) and electron-withdrawing (-NO2, -Cl) groups on the benzene ring, which confer a specific electronic and steric profile . This compound is primarily used as a chemical intermediate in the synthesis of dyes, pharmaceuticals, and advanced functional materials, and is also studied for its intrinsic nonlinear optical (NLO) properties [1].

Why 3-Chloro-4-nitroaniline Cannot Be Directly Substituted by Common Analogs Without Performance and Safety Trade-offs


While other chloronitroaniline isomers share similar functional groups, their distinct substitution patterns fundamentally alter their physicochemical properties, biological activity, and material performance. The specific ortho/para relationship between the amino and nitro groups in 3-Chloro-4-nitroaniline creates a unique electronic environment that dictates its reactivity in electrophilic substitution reactions and its ability to form a donor-acceptor (D-π-A) system for nonlinear optics [1]. Consequently, using a closely related analog like 4-Chloro-3-nitroaniline or 2-Chloro-4-nitroaniline can lead to significant differences in synthetic yields, product purity, material performance (e.g., NLO coefficient), and environmental toxicity profiles, making direct one-to-one substitution a significant risk [2].

Quantitative Comparative Evidence for 3-Chloro-4-nitroaniline vs. Key Analogs


3-Chloro-4-nitroaniline Demonstrates Reduced Acute Aquatic Toxicity Compared to 4-Chloro-3-nitroaniline in Zebrafish Model

A direct comparative study of acute toxicity in zebrafish (Brachydanio rerio) shows a clear difference in the environmental hazard profile between positional isomers. 3-Chloro-4-nitroaniline exhibits significantly lower acute aquatic toxicity compared to its isomer 4-Chloro-3-nitroaniline [1].

Environmental Toxicology Aquatic Toxicity Structure-Activity Relationship

3-Chloro-4-nitroaniline Shows Over 2.7x Lower Acute Toxicity than 2-Chloro-4-nitroaniline in Aquatic Model

In the same comparative zebrafish study, 3-Chloro-4-nitroaniline also demonstrates a more favorable acute aquatic toxicity profile when compared to another common analog, 2-Chloro-4-nitroaniline [1].

Environmental Toxicology Aquatic Toxicity Ecotoxicology

3-Chloro-4-nitroaniline Exhibits Lower Cytotoxicity than 4-Chloro-3-nitroaniline in Mammalian Cell Assays

A cytotoxicity study on haloanilines, including chloronitroaniline isomers, provides quantitative evidence of differential mammalian cell toxicity. 3-Chloro-4-nitroaniline was found to be less cytotoxic than its isomer 4-Chloro-3-nitroaniline [1].

Cytotoxicity Mammalian Toxicology Disinfection Byproducts

3-Chloro-4-nitroaniline's NLO Activity Validated in Guest-Host Polymer Films for Electro-Optic Device Research

A series of chloronitroaniline compounds were investigated for their nonlinear optical (NLO) properties. 3-Chloro-4-nitroaniline was specifically evaluated in poled guest-host polymer films (PMMA) and demonstrated measurable second harmonic generation (SHG), confirming its potential as an NLO chromophore [1].

Nonlinear Optics Organic Electro-Optics Materials Science

Optimal Research and Industrial Scenarios for Procuring 3-Chloro-4-nitroaniline Based on Comparative Evidence


Synthesis of NLO-Active Polymer Films for Electro-Optic Devices

As demonstrated by its successful incorporation into PMMA guest-host systems that exhibited second harmonic generation, 3-Chloro-4-nitroaniline is a proven candidate for research into organic nonlinear optical (NLO) materials [1]. Its specific substitution pattern enables the intramolecular charge transfer necessary for NLO activity. This makes it suitable for use in academic or industrial labs developing polymer-based waveguides, optical switches, and frequency doublers.

Pharmaceutical and Dye Intermediates with Reduced Aquatic Toxicity Profile

For processes where the intermediate or its byproducts may enter an aqueous waste stream, the direct comparative ecotoxicity data provides a compelling reason to select 3-Chloro-4-nitroaniline. Its 96h LC50 of 8.63 mg/L in zebrafish indicates a significantly lower acute aquatic toxicity than its common isomers 4-Chloro-3-nitroaniline (2.58 mg/L) and 2-Chloro-4-nitroaniline (6.99 mg/L) [2]. This can be a key factor in designing more environmentally responsible synthetic routes for downstream pharmaceuticals and specialty dyes.

Structure-Activity Relationship (SAR) Studies in Environmental Toxicology

The clear, quantified differences in both aquatic and mammalian toxicity between 3-Chloro-4-nitroaniline and its positional isomers make this compound a valuable tool in SAR and QSAR studies [2][3]. It serves as a specific data point for modeling the toxicological impact of chlorine substitution patterns on aniline derivatives. Researchers in environmental chemistry and toxicology will find it essential for calibrating predictive models and understanding the mechanisms of aromatic amine toxicity.

Specialized Organic Synthesis Requiring Defined Electronic Effects

The compound's unique arrangement of an amino group (-NH2), a nitro group (-NO2), and a chlorine atom (-Cl) creates a distinct electronic profile that is not replicated by other isomers [1]. This specific substitution pattern governs its reactivity in electrophilic aromatic substitution and diazotization/coupling reactions. Consequently, it is the required starting material for synthesizing specific regioisomers of complex molecules, such as certain azo dyes and pharmaceutical building blocks, where using a different chloronitroaniline would lead to an entirely different product.

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